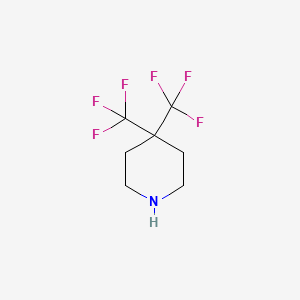

4,4-Bis(trifluoromethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Science

The piperidine ring system is a fundamental building block in the world of chemistry, particularly in the development of new medicines. exlibrisgroup.comnih.gov This six-membered ring containing a nitrogen atom is a common feature in many naturally occurring compounds and has been widely adopted in the design of synthetic drugs. nih.govlifechemicals.com In fact, piperidine scaffolds are present in over 70 commercially available drugs, including several blockbuster medications. exlibrisgroup.com

The popularity of the piperidine scaffold can be attributed to several key features. Its three-dimensional structure allows for the precise positioning of chemical groups, which can lead to highly specific interactions with biological targets like proteins and enzymes. lifechemicals.com Additionally, the piperidine ring can help to improve a molecule's solubility and stability in the body, crucial properties for any effective drug. thieme-connect.comresearchgate.net The introduction of chiral centers within the piperidine ring can further enhance biological activities and selectivity, improve pharmacokinetic properties, and even reduce potential cardiac toxicity. thieme-connect.comresearchgate.net

Strategic Importance of Fluorinated Motifs in Molecular Design

In recent decades, the incorporation of fluorine atoms into drug molecules has become a powerful strategy in medicinal chemistry. tandfonline.comnumberanalytics.com This is evidenced by the fact that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, over 300 fluorinated pharmaceuticals have entered the market. tandfonline.comnih.gov

The unique properties of fluorine and fluorinated groups like the trifluoromethyl (CF3) group are the driving force behind their widespread use. The carbon-fluorine bond is exceptionally strong, which can make a drug molecule more resistant to being broken down by the body's metabolic processes, thereby increasing its duration of action. tandfonline.comselvita.com Fluorine can also influence a molecule's lipophilicity (its ability to dissolve in fats and oils), which affects how well it can pass through cell membranes to reach its target. researchgate.netacs.org Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, potentially improving a drug's bioavailability and its binding affinity to its biological target. tandfonline.comnih.gov

Overview of 4,4-Bis(trifluoromethyl)piperidine within the Realm of Fluorinated Heterocycles

Within the broad category of fluorinated heterocyclic compounds, this compound stands out as a particularly valuable building block for chemical synthesis. This molecule combines the advantageous structural features of the piperidine scaffold with the beneficial properties of two trifluoromethyl groups.

The presence of two bulky and strongly electron-withdrawing trifluoromethyl groups at the same position on the piperidine ring has a significant impact on the molecule's shape and chemical properties. This gem-bis(trifluoromethyl) substitution can influence the conformation of the piperidine ring and decrease the basicity of the nitrogen atom. These modifications are of great interest to medicinal chemists as they can be used to fine-tune the interaction of a molecule with its biological target and to optimize its drug-like properties. The synthesis and use of this compound and its derivatives are active areas of research, aimed at creating new and improved therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C7H9F6N |

|---|---|

Molecular Weight |

221.14 g/mol |

IUPAC Name |

4,4-bis(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H9F6N/c8-6(9,10)5(7(11,12)13)1-3-14-4-2-5/h14H,1-4H2 |

InChI Key |

IMJJCNBFFHZZEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Bis Trifluoromethyl Piperidine and Analogues

Direct Synthetic Routes to 4,4-Bis(trifluoromethyl)piperidine

The direct synthesis of the this compound core can be approached in two primary ways: by constructing the piperidine (B6355638) ring from acyclic precursors that already contain the C(CF3)₂ unit, or by introducing the gem-bis(trifluoromethyl) group onto a pre-existing piperidone or piperidine ring.

De Novo Construction of the Piperidine Ring

The de novo synthesis of the piperidine ring offers a powerful method for assembling the this compound core. This approach typically involves the condensation of an amine, an aldehyde, and a ketone bearing the bis(trifluoromethyl) group. A plausible strategy is the Mannich reaction, a classic method for forming β-amino carbonyl compounds which are precursors to piperidones. chemrevlett.com

A hypothetical but chemically sound approach would involve a one-pot reaction between a primary amine (e.g., benzylamine (B48309) as a protected nitrogen source), formaldehyde, and 1,1,1,5,5,5-hexafluoropentan-3-one. The resulting N-substituted-4,4-bis(trifluoromethyl)piperidin-4-one could then be reduced to the target piperidine. This strategy is analogous to established syntheses of other substituted piperidin-4-ones. nih.govnih.gov

Table 1: Hypothetical De Novo Synthesis via Mannich-Type Reaction

| Amine Source | Aldehyde Source | Ketone Source | Intermediate Product | Final Product (after reduction) |

| Benzylamine | Formaldehyde | 1,1,1,5,5,5-Hexafluoropentan-3-one | 1-Benzyl-4,4-bis(trifluoromethyl)piperidine | This compound |

| Ammonium acetate | Benzaldehyde | 1,1,1,5,5,5-Hexafluoropentan-3-one | 2-Phenyl-4,4-bis(trifluoromethyl)piperidine | 2-Phenyl-4,4-bis(trifluoromethyl)piperidine |

The subsequent reduction of the piperidone intermediate to the piperidine can be achieved using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation, which would also facilitate the removal of an N-benzyl protecting group. prepchem.com

Introduction of Geminal Bis(trifluoromethyl) Groups at the C4 Position

An alternative strategy involves the installation of the two trifluoromethyl groups onto a pre-formed C4-functionalized piperidine ring. This approach is challenging due to the difficulty of introducing two sterically bulky and electron-withdrawing CF₃ groups onto the same carbon atom.

One potential method involves the fluorination of an appropriate precursor using potent fluorinating agents. For instance, N-protected 4,4-piperidinedicarboxylic acid could theoretically be converted to the desired product using excess sulfur tetrafluoride (SF₄), a reagent known to convert carboxylic acids into trifluoromethyl groups. google.commdpi.com This reaction would likely require harsh conditions and careful optimization to achieve the double conversion.

Another pathway starts from an N-protected 4-piperidone. The direct geminal bis-trifluoromethylation of the ketone carbonyl is not a standard transformation. However, it could be envisioned as a multi-step sequence. For example, the ketone could be converted to a dithiane, which is then subjected to oxidative fluorination. A more established, albeit indirect, method for related transformations involves converting a hydroxyl group to a trifluoromethoxy group via a xanthate intermediate, a process that could potentially be adapted. nuph.edu.ua The use of modern nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃) or electrophilic (e.g., Togni or Umemoto reagents) trifluoromethylating agents would likely require a stepwise introduction, which presents significant synthetic hurdles.

Table 2: Potential Reagents for C4-Trifluoromethylation

| Starting Material | Reagent(s) | Transformation | Plausibility |

| N-Boc-4,4-piperidinedicarboxylic acid | Sulfur Tetrafluoride (SF₄) | R-COOH → R-CF₃ | High, but harsh conditions |

| N-Boc-4-piperidone | Ruppert-Prakash Reagent (TMSCF₃) | R₂C=O → R₂C(OH)CF₃ | High for first CF₃, difficult for second |

| N-Boc-4-piperidone | Togni / Umemoto Reagents | Electrophilic trifluoromethylation | Challenging for bis-alkylation |

Derivatization Strategies for the Piperidine Core

Once the this compound scaffold is obtained, further functionalization can be achieved at the nitrogen atom or, more challengingly, at the peripheral carbon atoms of the ring.

N-Substituted this compound Synthesis

The secondary amine of this compound is a versatile handle for introducing a wide variety of substituents. Standard N-alkylation and N-acylation reactions can be readily employed.

N-Alkylation: This can be achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Alternatively, reductive amination offers a milder route, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.gov

N-Acylation: Acyl groups can be installed by treating the piperidine with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) (TEA) to scavenge the acidic byproduct. Reaction with isocyanates provides a direct route to N-carbamoyl derivatives. nih.gov

Table 3: Examples of N-Substitution Reactions

| Reaction Type | Reagents | Solvent | Product Class |

| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃ | DMF | N-Benzylpiperidine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane | N-Isopropylpiperidine |

| N-Acylation | Acetyl chloride, TEA | Dichloromethane | N-Acetylpiperidine |

| N-Arylation | 2-Fluoronitrobenzene, K₂CO₃ | DMSO | N-(2-nitrophenyl)piperidine |

Functionalization at Peripheral Carbon Atoms

Introducing substituents at the C2, C3, C5, or C6 positions of the this compound ring is complicated by the powerful electron-withdrawing nature of the C(CF₃)₂ group. This effect significantly lowers the basicity of the ring nitrogen and deactivates the ring toward electrophilic substitution. Conversely, the acidity of the protons at the C3 and C5 positions is increased, potentially allowing for deprotonation with a strong base followed by reaction with an electrophile.

While no specific examples for this scaffold are documented, strategies from related electron-deficient piperidines could be adapted. For instance, directed ortho-metalation, if an appropriate directing group is installed on the nitrogen, could enable selective functionalization at the C2/C6 positions. The C3/C5 positions could potentially be functionalized through radical-based reactions or by leveraging the increased acidity of the C-H bonds for metalation-alkylation sequences.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in several of the proposed synthetic steps for accessing and derivatizing the this compound core.

Ring Formation: The de novo synthesis of the piperidone ring via Mannich or aldol-type condensations is typically catalyzed by either acid or base. nih.gov

Protecting Group Manipulation: Catalytic hydrogenation is a key method for cleaving N-benzyl protecting groups, a common strategy in amine synthesis. This reaction is most often performed using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere, yielding the free secondary amine. prepchem.com

C-N Bond Formation: The synthesis of N-aryl derivatives can be accomplished using palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of a bond between the piperidine nitrogen and an aryl halide or triflate. Red-light-driven photoredox catalysis has also been shown to facilitate C-N cross-coupling between piperidine and bromoarenes using a dual ruthenium and nickel catalytic system. acs.org

The development of catalytic methods for the direct C-H functionalization of the piperidine ring, while challenging due to the electronic properties, remains an active area of research that could provide future pathways for derivatization.

Transition Metal-Mediated Transformations

The direct installation of two trifluoromethyl groups onto a single carbon atom of a piperidine ring is a formidable synthetic challenge. While direct transition metal-catalyzed methods for the synthesis of this compound are not extensively documented, analogous transformations on ketones provide a conceptual blueprint. A plausible and widely explored approach involves the trifluoromethylation of a suitable precursor, such as an N-protected piperidin-4-one. Transition metal complexes, particularly those of copper and palladium, have been instrumental in mediating the transfer of a trifluoromethyl group from a suitable source to a carbonyl carbon.

The reaction would likely proceed via the addition of a trifluoromethyl nucleophile, often generated in situ from reagents like TMSCF₃ (Ruppert-Prakash reagent) or trifluoromethyl sulfones, to the ketone. The process can be extended to a double addition to yield the gem-bis(trifluoromethyl) alcohol, which would then require reduction of the hydroxyl group to afford the final product. Alternatively, more direct methods involving the transformation of dithioketals derived from piperidin-4-ones have been considered.

Key research in the broader field of trifluoromethylation has identified several catalytic systems that could be hypothetically applied to this transformation. These systems typically involve a transition metal catalyst that facilitates the generation of the active trifluoromethylating species and its subsequent addition to the substrate.

Table 1: Representative Transition Metal-Based Reagents for Trifluoromethylation of Ketones

| Catalyst/Reagent System | Substrate Type | Trifluoromethyl Source | General Observations |

|---|---|---|---|

| Cu(I) complexes | Aryl ketones | Togni's reagent | Generally effective for a single trifluoromethylation. |

| Pd(II)/BrettPhos | Aryl chlorides | (Trifluoromethyl)triethylsilane | Primarily used for C-H trifluoromethylation, but highlights advances in Pd catalysis. nih.gov |

While these methods are powerful for monofluoromethylation, achieving a controlled double trifluoromethylation at the C4 position of a piperidine ring remains a specialized endeavor that may require bespoke catalyst and reaction condition development.

Organocatalytic Methods for Stereoselective Synthesis

The target molecule, this compound, is achiral. Therefore, the focus of stereoselective synthesis shifts to its chiral analogues, where trifluoromethyl groups are positioned to create stereogenic centers. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including fluorinated piperidine derivatives. These methods often rely on the use of small chiral organic molecules, such as proline derivatives or chiral phosphoric acids, to catalyze reactions with high stereocontrol.

For instance, the asymmetric synthesis of piperidines bearing a trifluoromethyl group at the C2 or C3 position has been successfully achieved through organocatalytic domino reactions. nih.gov A typical strategy might involve a Michael addition of a nucleophile to a trifluoromethyl-containing enone, followed by an intramolecular cyclization that is directed by the chiral catalyst. This approach can establish multiple stereocenters in a single step with high enantioselectivity. rsc.org

Another approach involves the asymmetric reduction of trifluoromethyl-substituted pyridinium (B92312) salts, which can be achieved using organocatalysts, leading to a variety of chiral trifluoromethylated piperidines. dicp.ac.cn The development of organocatalytic methods for the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates showcases the power of chiral phosphoric acids in constructing complex piperidine rings. rsc.orgrsc.org While not directly producing a bis(trifluoromethyl) derivative, these methods provide a framework for the potential asymmetric synthesis of piperidine analogues with trifluoromethyl groups at various positions.

Table 2: Examples of Organocatalytic Synthesis of Chiral Piperidine Derivatives

| Organocatalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, nitroolefins | Polysubstituted piperidines. nih.govrsc.org |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Imino esters, 3-vinyl indoles | 4,6-disubstituted piperidine-2-carboxylates. rsc.orgrsc.org |

These organocatalytic strategies underscore the potential for creating complex, stereochemically defined trifluoromethylated piperidine analogues, which are valuable building blocks in drug discovery.

Chemoenzymatic Synthesis of Chiral this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic synthesis to create efficient and stereoselective routes to chiral molecules. While the direct enzymatic installation of a gem-bis(trifluoromethyl) group onto a piperidine ring has not been reported, chemoenzymatic strategies offer potential pathways to chiral precursors or analogues.

One conceptual approach could involve the enzymatic desymmetrization of a prochiral piperidine derivative. For example, an enzyme could selectively hydrolyze one of two ester groups on a symmetrically substituted piperidine, leading to a chiral intermediate that could then be further elaborated into a trifluoromethylated target.

More established in the literature is the use of enzymes for the asymmetric dearomatization of pyridine (B92270) derivatives to access chiral piperidines. nih.gov A notable example combines an amine oxidase with an ene-imine reductase in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov While this specific cascade does not involve trifluoromethylated substrates, it highlights the potential of enzyme-based methods. Adapting such a biocatalytic system to accept a trifluoromethyl-substituted pyridine or tetrahydropyridine (B1245486) could theoretically provide a route to chiral trifluoromethylated piperidines. This would likely require significant enzyme engineering to accommodate the sterically demanding and electronically distinct trifluoromethyl groups.

Table 3: Chemoenzymatic Approaches to Chiral Piperidines

| Enzymatic Step | Enzyme Class | Substrate Type | Product Feature |

|---|---|---|---|

| Asymmetric Dearomatization | Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines. nih.gov |

| Kinetic Resolution | Lipase, Esterase | Racemic piperidine esters | Enantioenriched piperidine esters and alcohols |

The application of chemoenzymatic strategies to the synthesis of complex fluorinated molecules like this compound derivatives remains a frontier in synthetic chemistry, promising greener and more efficient routes to these valuable compounds.

Chemical Reactivity and Mechanistic Investigations of 4,4 Bis Trifluoromethyl Piperidine

Reactivity Patterns of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives. However, the presence of the gem-bis(trifluoromethyl) groups at the C4-position significantly modulates its reactivity compared to unsubstituted piperidine. The primary effect is a reduction in the nitrogen's nucleophilicity and basicity due to the inductive electron-withdrawing effect of the two CF3 groups.

Despite this reduced reactivity, the piperidine nitrogen can still undergo various functionalization reactions. These reactions are crucial for incorporating the 4,4-bis(trifluoromethyl)piperidine motif into larger, more complex molecules, particularly in the context of medicinal chemistry and materials science. Common transformations include N-acylation, N-alkylation, and N-arylation.

For instance, N-acylation can be achieved by reacting this compound with acyl chlorides or anhydrides, often requiring slightly more forcing conditions than for simple piperidines. In the synthesis of potential anti-inflammatory agents, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones were prepared, where the piperidone nitrogen was functionalized with various substituted benzoyl groups. nih.gov Similarly, N-alkylation and N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce alkyl and aryl substituents, respectively. These reactions often utilize palladium or copper catalysts to facilitate the coupling of the sterically hindered and electronically deactivated amine. acs.org

The data table below summarizes typical reactions involving the piperidine nitrogen.

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| N-Acylation | Acyl chloride, pyridine (B92270), room temperature | N-Acyl-4,4-bis(trifluoromethyl)piperidine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, H2, Pt/C catalyst | N-Alkyl-4,4-bis(trifluoromethyl)piperidine | researchgate.net |

| C-N Cross-Coupling | Bromoarene, [Ru(bpy)3]2+, NiBr2, Red Light | N-Aryl-4,4-bis(trifluoromethyl)piperidine | acs.org |

Transformations Involving the Trifluoromethyl Substituents

The trifluoromethyl group is known for its high chemical stability, which is a primary reason for its incorporation into pharmaceutical and agrochemical compounds. researchgate.net Transformations that directly involve the CF3 groups on the this compound scaffold are rare and require harsh reaction conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making cleavage difficult.

However, reactions such as hydrodefluorination have been reported for some fluorinated heterocyclic compounds, although this is often an undesirable side reaction. mdpi.com For example, during the rhodium-catalyzed hydrogenation of certain bromopyridine derivatives to form fluorinated piperidines, hydrodefluorination can occur, leading to by-products without fluorine substituents. mdpi.com Specific studies detailing the deliberate transformation of the CF3 groups on this compound are not widely documented, underscoring their general inertness. This stability is a key feature, ensuring that the CF3 groups remain intact during other synthetic manipulations of the molecule.

Research into thermal denitrogenation of N-pentafluoroethylated 1,2,3-triazoles has shown that trifluoromethylated heterocycles can be formed through complex rearrangements involving fluorine shifts, indicating that under specific thermal or photochemical conditions, C-F bond activation can be achieved. nih.gov While not directly involving this compound, these studies suggest potential, albeit challenging, pathways for modifying CF3 groups.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic and spectroscopic studies provide valuable insights into reaction pathways, intermediates, and transition states.

Kinetic Studies: The rate of reactions involving the piperidine nitrogen is demonstrably affected by the gem-bis(trifluoromethyl) substitution. For example, in N-alkylation or N-acylation reactions, the rate constants are expected to be lower than those for unsubstituted piperidine due to the decreased nucleophilicity of the nitrogen. Kinetic analysis of related systems, such as the binding of dipeptidyl peptidase-4 (DPP-4) inhibitors (many of which are heterocyclic amines), reveals that binding is often a rapid, electrostatically driven process, but off-rates can be slow due to strong interactions and, in some cases, reversible covalent bond formation. nih.gov Such studies highlight the importance of both electronic effects and specific interactions in determining reaction kinetics. In continuous-flow synthesis of related N-substituted piperidines, kinetic investigations have determined reaction orders and activation energies, allowing for significant process optimization. researchgate.net

Spectroscopic Studies: Spectroscopic techniques are indispensable for characterizing reactants, products, and transient intermediates.

NMR Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools. 19F NMR is highly sensitive to the local electronic environment of the trifluoromethyl groups, making it an excellent probe for monitoring reactions and characterizing products. nuph.edu.uanih.gov Changes in the chemical shift of the 19F signal can indicate functionalization at the nearby nitrogen atom or conformational changes in the piperidine ring.

IR Spectroscopy: Infrared spectroscopy can be used to follow reactions by monitoring the appearance or disappearance of characteristic absorption bands, such as the N-H stretch of the starting material or the C=O stretch of an N-acylated product. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized derivatives. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions in molecules, which can be useful in mechanistic studies of photocatalyzed reactions or for characterizing coordination complexes. researchgate.net For example, spectroscopic analysis was used to provide evidence for a spin-forbidden excitation of a Ruthenium complex used in red-light-driven photocatalysis for reactions like C-N cross-coupling. acs.org

The table below presents spectroscopic data for a representative compound, N-benzoyl-4-(trifluoromethoxy)piperidine, which shares structural similarities and was characterized using these methods. nuph.edu.ua

| Spectroscopic Method | Key Findings for N-benzoyl-4-(trifluoromethoxy)piperidine |

| 1H NMR | Signals corresponding to protons on the piperidine ring and the benzoyl group are observed and assigned. |

| 13C NMR | Resonances for all carbon atoms, including the CF3-O-C carbon and the piperidine ring carbons, are identified. |

| 19F NMR | A characteristic signal for the OCF3 group is observed, confirming its presence and electronic environment. |

| Mass Spec. | The molecular ion peak confirms the expected molecular weight and elemental composition of the product. |

Stereochemical Control and Stereodivergent Synthesis Utilizing this compound Scaffolds

The rigid, chair-like conformation of the piperidine ring makes it an attractive scaffold for stereocontrolled synthesis. While this compound itself is achiral, introducing substituents at other positions on the ring can create stereocenters. The bulky and electron-withdrawing CF3 groups at the 4-position can exert significant steric and electronic influence, directing the stereochemical outcome of reactions at other positions.

Stereochemical Control: The development of synthetic methods that control the stereochemistry at the C-3 and C-4 positions of the piperidine ring is crucial for producing pharmacologically active compounds like Paroxetine. google.com While not involving a bis(trifluoromethyl) moiety, these studies demonstrate the principle of using chiral auxiliaries or stereoselective reactions (like 1,4-addition of Grignards to chiral piperidine esters) to control the stereochemistry of substituted piperidines. google.com The steric hindrance imposed by the 4,4-bis(trifluoromethyl) groups could be exploited to direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity in reactions such as alkylations or additions to the ring.

Stereodivergent Synthesis: Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters. This can be achieved by simply changing reagents or the sequence of reaction steps. For instance, a method for the diastereoselective synthesis of 2,4-disubstituted piperidines was developed where complete control of selectivity was achieved by altering the order of the reaction sequence, providing convenient platforms for drug discovery. nih.gov Although a specific application using a this compound scaffold is not detailed, the principle is highly relevant. A this compound scaffold could be functionalized to create a common intermediate, which could then be subjected to different stereoselective reactions (e.g., hydrogenation with different catalysts) to yield distinct diastereomers, analogous to the stereodivergent synthesis of substituted prolinols. elsevierpure.com

The use of piperidine derivatives as scaffolds is a growing area of research. Bridged piperidine analogues, for example, are used to create rigid structures that can probe receptor binding and improve drug-like properties. nih.gov The unique steric and electronic properties of the this compound moiety make it a promising, though underexplored, scaffold for such stereocontrolled and stereodivergent synthetic strategies.

Advanced Spectroscopic and Structural Elucidation of 4,4 Bis Trifluoromethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of fluorinated organic molecules. For 4,4-bis(trifluoromethyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.

¹H NMR: The proton spectrum is anticipated to be relatively simple due to the molecule's symmetry.

H2/H6 Protons: The four protons on the carbons adjacent to the nitrogen (C2 and C6) are chemically equivalent. They would appear as a single resonance, likely a triplet, due to coupling with the neighboring C3/C5 protons. The electron-withdrawing nature of the nitrogen and the distant CF₃ groups would shift this signal downfield compared to unsubstituted piperidine (B6355638).

H3/H5 Protons: The four protons on the carbons adjacent to the C(CF₃)₂ group (C3 and C5) are also chemically equivalent. Their signal, expected to be a triplet from coupling to the C2/C6 protons, would be shifted downfield due to the strong inductive effect of the two adjacent trifluoromethyl groups.

NH Proton: The proton on the nitrogen atom would typically appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum is defined by the strong influence of the fluorine atoms.

C2/C6: These two equivalent carbons would appear as a single peak.

C3/C5: These two equivalent carbons would also present a single peak, shifted downfield relative to C2/C6 due to proximity to the electron-withdrawing CF₃ groups.

C4: The quaternary carbon at position 4, bonded to two CF₃ groups, would show a characteristic quartet splitting pattern due to one-bond coupling (¹JC-F) with the six equivalent fluorine atoms. Its chemical shift would be significantly downfield.

CF₃ Carbons: The two trifluoromethyl carbons are equivalent and would appear as a prominent quartet due to the large one-bond ¹JC-F coupling.

¹⁹F NMR: The fluorine spectrum is the simplest and most direct probe for the trifluoromethyl groups.

A single, sharp singlet is expected in the ¹⁹F NMR spectrum. Because both trifluoromethyl groups are chemically and magnetically equivalent due to the molecule's symmetry and rapid rotation around the C-C bonds, all six fluorine atoms are isochronous. The chemical shift would be in the typical range for aliphatic CF₃ groups.

Table 1: Predicted NMR Spectral Data for this compound This table is based on theoretical principles and data from analogous compounds, as specific experimental data is not publicly available.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H2, H6 | ~2.9 - 3.2 | t | Coupling to H3/H5 |

| ¹H | H3, H5 | ~2.0 - 2.3 | t | Coupling to H2/H6 |

| ¹H | NH | Variable (e.g., 1.5 - 2.5) | br s | Solvent and concentration dependent |

| ¹³C | C2, C6 | ~45 | s | - |

| ¹³C | C3, C5 | ~30 | s | - |

| ¹³C | C4 | ~40 | q | ¹JC-F coupling |

| ¹³C | CF₃ | ~125 | q | Large ¹JC-F coupling |

| ¹⁹F | CF₃ | ~ -70 to -80 | s | Relative to CFCl₃ |

To unambiguously assign the predicted NMR signals, several multidimensional NMR experiments would be employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling network within the piperidine ring. It would show a clear cross-peak between the signals for the H2/H6 protons and the H3/H5 protons, verifying their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively assign the C2/C6 and C3/C5 carbon resonances based on their correlation to the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

A cross-peak between the H2/H6 protons and the C4 carbon.

A cross-peak between the H3/H5 protons and the C4 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the C-F bonds. Key expected bands include:

N-H Stretch: A moderate, somewhat broad band around 3300-3400 cm⁻¹.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the CH₂ groups.

C-F Stretches: Very strong, broad absorption bands in the 1100-1300 cm⁻¹ region, characteristic of trifluoromethyl groups. The intensity of these bands is a hallmark of fluorinated compounds.

Raman Spectroscopy: Raman spectroscopy would be sensitive to the more symmetric vibrations with a change in polarizability. The symmetric C-C bond vibrations of the piperidine skeleton would likely be more prominent in the Raman spectrum than in the IR. The highly polar C-F stretching vibrations, while strong in the IR, would be expected to be weaker in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium (IR), Weak (Raman) |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium (IR), Strong (Raman) |

| CH₂ Bend/Scissor | ~1450 | ~1450 | Medium |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 | Very Strong (IR), Weak (Raman) |

| Piperidine Ring Vibrations | 800 - 1100 | 800 - 1100 | Medium |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 221.18 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation.

The expected fragmentation pathways include:

Molecular Ion (M⁺): A peak at m/z = 221 corresponding to the intact molecular ion.

Loss of Trifluoromethyl Radical: The cleavage of a C-C bond to lose a CF₃ radical is a highly probable fragmentation pathway, which would result in a significant fragment ion at m/z = 152 ([M - 69]⁺). This is often a dominant peak in the spectra of compounds with gem-trifluoromethyl groups.

Ring Cleavage: Fragmentation of the piperidine ring can occur through various pathways, including the loss of ethylene (B1197577) or related neutral fragments, leading to a series of smaller ions that can help to confirm the cyclic structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov Although a specific crystal structure for this compound has not been reported in the literature, analysis of related fluorinated piperidines and morpholines suggests key structural features. acs.orgmdpi.com

A crystallographic study would be expected to confirm:

Conformation: The piperidine ring would almost certainly adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles.

Bond Lengths and Angles: The C-F bond lengths would be approximately 1.33-1.35 Å. The geometry around the C4 carbon would be nearly perfectly tetrahedral. The C-C-C bond angles within the ring would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the trifluoromethyl groups.

Intermolecular Interactions: In the solid-state packing, hydrogen bonding between the amine proton (N-H) of one molecule and the nitrogen or fluorine atoms of a neighboring molecule would likely be a dominant intermolecular force.

Table 3: Expected X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Ring Conformation | Chair |

| C-F Bond Length | ~1.34 Å |

| C-C(F₃) Bond Length | ~1.54 Å |

| F-C-F Bond Angle | ~106-108° |

Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment

Chiroptical spectroscopic methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful techniques for assessing the enantiomeric purity and determining the absolute configuration of chiral molecules.

However, This compound is an achiral molecule. It possesses a plane of symmetry that passes through the N1 and C4 atoms and bisects the angle between the two trifluoromethyl groups. Due to this internal symmetry, the molecule is superimposable on its mirror image and cannot exist as a pair of enantiomers.

Therefore, chiroptical spectroscopic methods are not applicable for the enantiomeric purity assessment of this compound itself, as there are no enantiomers to distinguish. These techniques are, however, highly relevant for chiral derivatives of piperidine, where substitution patterns remove this plane of symmetry, creating a stereogenic center. abcr.com For such chiral analogues, CD and VCD would be invaluable for confirming enantiomeric excess and assigning absolute stereochemistry.

Computational Chemistry and Theoretical Characterization

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For 4,4-Bis(trifluoromethyl)piperidine, MD simulations provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how this landscape is influenced by its surrounding environment, particularly the solvent.

The conformational behavior of piperidine (B6355638) rings is a complex interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net The introduction of bulky and highly electronegative trifluoromethyl (CF3) groups at the C4 position significantly influences the ring's preferred conformation. Computational studies on analogous fluorinated piperidines have revealed that factors such as charge-dipole interactions and the minimization of dipole moments play a major role in determining conformational preferences. researchgate.netnih.gov

MD simulations allow for the exploration of these conformational preferences in a dynamic context. By simulating the movement of every atom in the system over a period, researchers can map the potential energy surface and identify the most stable, low-energy conformations. For this compound, the dominant conformation is typically a chair form, but the orientation of the CF3 groups (axial vs. equatorial) is a key question. While steric hindrance might suggest equatorial positions are favored, complex stereoelectronic effects associated with fluorine atoms can lead to a preference for the axial position in some fluorinated piperidines. d-nb.infonih.gov

Solvation effects are crucial in modulating this conformational balance. researchgate.netnih.gov MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules (e.g., water, chloroform, dimethyl sulfoxide). Computational analyses have shown that the stability of a particular conformer can change significantly with increasing solvent polarity. d-nb.info For instance, a more polar conformer may be stabilized in a polar solvent due to favorable dipole-dipole interactions. d-nb.info The use of a polarizable continuum model (PCM) in calculations can also help rationalize these behaviors. nih.gov By running simulations in different virtual solvent environments, a detailed picture of how solvation influences the conformational landscape can be constructed. These simulations can quantify the reduction in free energy barriers and changes in reaction kinetics induced by the solvent environment. nih.gov

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, ff14SB | Defines the potential energy function for atom interactions. mdpi.com |

| Solvent Model | TIP3P Water, Explicit Organic Solvents | Represents the surrounding solvent environment. mdpi.com |

| Simulation Time | 100 ns or more | Allows for sufficient sampling of conformational space. mdpi.com |

| Temperature | 300 K | Simulates physiological or standard laboratory conditions. mdpi.com |

| Pressure | 1 bar | Maintains constant pressure during the simulation. |

| Analysis Metrics | RMSD, SASA, Hydrogen Bonds | Quantifies conformational stability, solvent exposure, and specific interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively published, the methodology can be applied to derivatives of this scaffold to predict their therapeutic potency and guide the design of new, more effective molecules. researchgate.net

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves several key steps:

Dataset Collection: A series of piperidine derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., HOMO/LUMO energies, electrophilicity index), topological (e.g., polar surface area), and physicochemical (e.g., molar refractivity, LogP) characteristics. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.netmdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.netmdpi.com

For a series of N-benzylpiperidine derivatives, for example, QSAR models have been developed to predict their inhibitory activity against specific enzymes. researchgate.net Such models can reveal which structural features are critical for activity. For derivatives of this compound, descriptors related to the bulky, electron-withdrawing CF3 groups would likely be significant predictors of activity in any QSAR model. These models provide a comprehensive understanding of the biological response for compounds in a particular class. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. mdpi.com |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. mdpi.com |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases. |

| Topological | Polar Surface Area (PSA) | Surface area associated with polar atoms, related to membrane permeability. mdpi.com |

| Thermodynamic | Solvation Energy | Energy change upon dissolving in a solvent. |

In Silico Prediction of Molecular Targets and Biological Activity Spectra

In silico methods are instrumental in the early stages of drug discovery for predicting the likely molecular targets and the broader biological effects of a compound based solely on its chemical structure. For this compound, these predictive tools can help identify potential therapeutic applications and guide further experimental investigation. clinmedkaz.org

Prediction of Molecular Targets: Web-based tools like SwissTargetPrediction are used to identify the most probable protein targets of a small molecule. clinmedkaz.org The prediction is based on the principle of chemical similarity: a compound is likely to bind to the same protein targets as other known bioactive molecules that have a similar two-dimensional or three-dimensional structure. By inputting the structure of this compound, the algorithm compares it to a database of known ligands and predicts a ranked list of potential protein targets, which may include enzymes, receptors, ion channels, and transporters. clinmedkaz.org Studies on various piperidine derivatives have shown they can interact with a wide range of targets, highlighting their potential in treating cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org

Prediction of Biological Activity Spectra: Beyond individual targets, it is possible to predict the entire spectrum of biological activities a compound might possess. The PASS (Prediction of Activity Spectra for Substances) online tool is a prominent example of this approach. clinmedkaz.orgnih.gov PASS analysis is based on a large database of biologically active compounds and their known effects. nih.govresearchgate.net It calculates the probability of a compound being "active" (Pa) or "inactive" (Pi) for thousands of different biological activities, including pharmacological effects and mechanisms of action. researchgate.net

For this compound, a PASS prediction could generate a list of potential activities, such as neurokinin 1 (NK1) receptor antagonism, antimicrobial activity, or effects on specific enzymes. clinmedkaz.orgnih.gov The results are presented as a list of activities with corresponding Pa and Pi values. Activities with a high Pa value are considered likely and can be prioritized for experimental validation. The average accuracy of PASS predictions is estimated to be around 90-95%. nih.govresearchgate.net This predictive screening is invaluable for identifying new therapeutic uses for existing scaffolds and for designing new compounds with desired activity profiles. clinmedkaz.org

| Prediction Tool | Input | Output | Principle |

| SwissTargetPrediction | Chemical Structure (e.g., SMILES) | Ranked list of probable protein targets. | 2D/3D chemical similarity to known ligands. clinmedkaz.org |

| PASS Online | Chemical Structure (e.g., MOL file) | Spectrum of biological activities with Pa (Probable Active) and Pi (Probable Inactive) values. | Structure-Activity Relationships (SAR) based on a large training set of known compounds. clinmedkaz.orgnih.gov |

Applications in Medicinal Chemistry Research Preclinical Focus

4,4-Bis(trifluoromethyl)piperidine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The piperidine (B6355638) ring itself is a common feature in many approved drugs, but the introduction of two trifluoromethyl groups at the 4-position dramatically alters its physicochemical properties, rendering the this compound moiety a particularly interesting building block for medicinal chemists.

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and cellular membrane permeability of drug candidates. The presence of two such groups on the same carbon atom of the piperidine ring creates a unique lipophilic and sterically demanding environment. This substitution can influence the conformation of the piperidine ring and the orientation of substituents at other positions, thereby impacting the molecule's interaction with its biological target. These characteristics have made the this compound scaffold a valuable tool in the exploration of new chemical space for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

The systematic modification of lead compounds containing the this compound core has been instrumental in elucidating the structural requirements for potent and selective biological activity.

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

Structure-activity relationship (SAR) studies on derivatives of this compound have revealed critical insights into the molecular features necessary for high-affinity binding to specific receptors. A notable example is the development of high-affinity neurokinin-1 (NK1) receptor antagonists based on a 4,4-disubstituted piperidine ring system.

In these studies, it was established that for potent NK1 affinity, the benzyl (B1604629) ether side chain attached to the piperidine core must be 3,5-disubstituted with highly lipophilic groups. The optimal substituent was identified as the 3,5-bis(trifluoromethyl)benzyl ether. This highlights the importance of the trifluoromethyl groups not only on the piperidine ring but also on other parts of the molecule for maximizing receptor interaction.

Further investigations have demonstrated that this class of NK1 antagonists can accommodate a variety of substituents on the piperidine nitrogen. This includes acyl and sulfonyl derivatives, which have shown significant binding affinities. The following table provides examples of such compounds and their corresponding binding affinities. acs.org

| Compound ID | N-Substituent | hNK1 IC50 (nM) |

| 12 | H | 0.95 |

| 38 | Acyl | 5.3 |

| 39 | Sulfonyl | 5.7 |

This table is based on data from "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity". acs.org

Exploration of Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosteric replacement is a key strategy in medicinal chemistry used to optimize drug-like properties by substituting one atom or group of atoms with another that has similar physical or chemical properties. The gem-bis(trifluoromethyl) group on the piperidine ring can be considered a bioisostere of a gem-dimethyl group or other bulky lipophilic substituents.

The replacement of a gem-dimethyl group with a gem-bis(trifluoromethyl) group can lead to several advantageous changes in a molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl groups can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can have profound effects on receptor binding and pharmacokinetic properties.

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug candidate. In the context of the this compound scaffold, this bioisosteric replacement has been a key factor in designing potent and metabolically robust compounds. For instance, in the development of Cav2.2 channel inhibitors, a gem-dimethyl sulfone was successfully used as a bioisostere for a sulfonamide group to address metabolic liabilities, demonstrating the power of this strategy. nih.govnih.gov While not a direct replacement on the piperidine ring itself, this exemplifies the principle of using sterically similar but electronically different groups to overcome metabolic instability.

Preclinical Pharmacological Investigations of this compound Derivatives

The therapeutic potential of compounds incorporating the this compound scaffold has been explored in various preclinical models, primarily focusing on their activity as NK1 receptor antagonists and as modulators of key neurotransmitter transporters.

Evaluation as Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are implicated in a range of physiological and pathological processes, including pain, inflammation, and mood disorders. Consequently, NK1 receptor antagonists have been pursued as potential treatments for these conditions.

Preclinical studies have identified derivatives of 4,4-disubstituted piperidines as highly potent and selective NK1 receptor antagonists. acs.org A key finding from these investigations was the critical role of the 3,5-bis(trifluoromethyl)benzyl ether side chain for achieving high affinity for the human NK1 receptor. acs.org The compound with this optimal side chain demonstrated an IC50 value of 0.95 nM. acs.org

Following initial pharmacokinetic analysis, selected compounds from this series were evaluated in vivo. In a model of resiniferotoxin-induced vascular leakage, which is a measure of NK1 receptor antagonism, two compounds showed excellent profiles with ID50 values of 0.22 and 0.28 mg/kg, respectively. acs.org These preclinical findings validate the potential of the this compound scaffold in the development of clinically relevant NK1 receptor antagonists. The removal of trifluoromethyl groups from the C-terminal ester of peptide-based NK1 antagonists has been shown to significantly reduce their antagonist activities, further emphasizing the critical role of these groups for the substance P antagonist pharmacophore. nih.gov

Modulation of Neurotransmitter Transporters (e.g., Serotonin (B10506), Dopamine)

The serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT) are crucial for regulating neurotransmitter levels in the brain and are primary targets for antidepressant and psychostimulant drugs. The this compound scaffold has been incorporated into molecules designed to modulate the activity of these transporters.

While direct preclinical data on this compound derivatives as potent SERT and DAT inhibitors is still emerging, studies on structurally related compounds provide valuable insights. For example, a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines have been investigated for their affinity at the dopamine transporter. nih.gov This research highlights the utility of piperidine-containing structures in targeting DAT.

Furthermore, research on diphenylbutylpiperazinepyridyl derivatives has shown that these compounds can potently inhibit the uptake of serotonin, noradrenaline, and dopamine in rat brain synaptosomes. nih.gov This demonstrates that piperazine (B1678402) derivatives with bulky, fluorinated substituents can effectively modulate monoamine transporters. Although not a direct example of the this compound core, these findings suggest that the unique properties of this scaffold could be harnessed to develop novel and selective neurotransmitter reuptake inhibitors.

Investigation as Analgesic Agents in Preclinical Models

No specific studies investigating this compound as an analgesic agent in preclinical models were identified. Research on other piperidine derivatives has shown analgesic potential, but this cannot be extrapolated to the title compound without direct experimental evidence.

Enzyme Inhibition Studies (e.g., DPP-4, Acetylcholinesterase)

There is no available data on the inhibitory activity of this compound against dipeptidyl peptidase-4 (DPP-4), acetylcholinesterase, or other enzymes. While various piperidine-containing molecules are known enzyme inhibitors, the specific contribution of the 4,4-bis(trifluoromethyl) substitution is unknown.

Exploration in Antimicrobial and Antifungal Research

Dedicated studies on the antimicrobial and antifungal properties of this compound have not been found in the surveyed literature. The impact of the bis(trifluoromethyl) group on the antimicrobial spectrum of the piperidine core is yet to be determined.

Research into Anticancer Properties

No preclinical studies evaluating the anticancer properties of this compound against any cancer cell lines have been identified. The cytotoxic or cytostatic potential of this specific compound remains to be investigated.

Studies on Neuroprotective and Other Central Nervous System Activities

There is a lack of research on the neuroprotective effects or other central nervous system activities of this compound. Its potential to modulate neuronal function or protect against neurodegeneration has not been explored in preclinical models.

Influence of Bis(trifluoromethyl) Substitution on Pharmacological Profiles

Effects on Lipophilicity and Membrane Permeation

While it is generally understood that the incorporation of trifluoromethyl groups can increase lipophilicity and affect membrane permeation, specific experimental data quantifying these properties for this compound are not available. The precise impact of the gem-bis(trifluoromethyl) moiety on the physicochemical properties of the piperidine ring requires dedicated study.

Electronic Effects on Receptor Binding and Enzyme Catalysis

The presence of two strongly electron-withdrawing trifluoromethyl (CF3) groups on the same carbon atom in the piperidine ring profoundly influences the molecule's electronic properties, which in turn can significantly affect its interactions with biological targets such as receptors and enzymes.

The high electronegativity of the fluorine atoms in the two CF3 groups creates a strong electron-withdrawing effect. nih.gov This can enhance the binding affinity of a molecule for its target protein through favorable electrostatic and hydrogen bonding interactions. nih.gov For instance, the trifluoromethyl group can increase the acidity of nearby N-H or O-H groups, making them better hydrogen bond donors. A study on glucocorticoid receptor ligands demonstrated that a trifluoromethyl group on a quaternary carbon played a crucial role in the ligand's agonist activity. nih.govebi.ac.uk While direct studies on this compound are limited, research on other fluorinated compounds shows that replacing a methyl group with a trifluoromethyl group can increase binding potency. researchgate.net In one case, this substitution increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold. mdpi.com

Furthermore, the introduction of trifluoromethyl groups can alter the conformational preferences of the piperidine ring, which can be critical for optimal binding to a receptor or an enzyme's active site. nih.gov The electronic effects of fluorine can modify the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with charged residues in a binding pocket. nih.gov

In the context of enzyme catalysis, trifluoromethylated ketones are known to be potent inhibitors of serine proteases. The electron-withdrawing CF3 group destabilizes the carbonyl bond, making it more susceptible to nucleophilic attack by the active site serine residue. nih.gov This leads to the formation of a stable hemiacetal that mimics the tetrahedral intermediate of the enzymatic reaction, thus inhibiting the enzyme. nih.gov While this compound itself is not a ketone, derivatives incorporating this motif could be designed to target specific enzymes by leveraging these electronic principles.

Metabolic Stability and Biotransformation Pathways (Preclinical)

The inclusion of trifluoromethyl groups is a well-established strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450 (CYP). nih.govresearchgate.net

The gem-bis(trifluoromethyl) substitution at the C4 position of the piperidine ring is anticipated to block metabolic oxidation at that site. In general, piperidine rings can undergo oxidation at various positions. nih.govnih.gov By placing two metabolically robust CF3 groups at a single carbon, that position is effectively shielded from oxidative metabolism.

Studies on other fluorinated compounds have consistently demonstrated improved metabolic stability. For example, the replacement of a piperazine ring with a piperidine ring in a series of dopamine transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. nih.gov Another study on cannabinoid receptor 1 (CB1) positive allosteric modulators showed that compounds bearing a CF3 group were more potent and had improved in vitro metabolic stability compared to their nitro-group-containing counterparts. nih.gov

While specific biotransformation pathways for this compound have not been detailed in the available literature, studies on analogous structures provide insights. For example, the biotransformation of ω-(bis(trifluoromethyl)amino)alkane-1-sulfonates was investigated, and it was found that metabolism, including β-oxidation, occurred on the alkane chain, while the bis(trifluoromethyl)amino group remained intact. nih.gov This suggests that for molecules containing the this compound moiety, metabolic attack would likely occur at other, more labile positions on the molecule or on appended substituents, rather than on the fluorinated piperidine ring itself.

Below is a table summarizing the impact of trifluoromethylation on metabolic stability in related compounds, as direct data for this compound is not available.

| Compound Class | Modification | Effect on Metabolic Stability | Reference |

| Dopamine Transporter Inhibitors | Replacement of piperazine with piperidine | Improved stability in rat liver microsomes | nih.gov |

| CB1 Allosteric Modulators | Replacement of NO2 with CF3 | Improved in vitro metabolic stability | nih.gov |

This compound Derivatives as Ligands in Coordination Chemistry

No published research was found describing the use of this compound or its derivatives as ligands in coordination chemistry. The saturated, non-conjugated structure of the piperidine ring differs significantly from the aromatic, chelating ligands typically used in the applications below.

Integration into Advanced Functional Materials

No literature was found detailing the integration of this compound into advanced functional materials like OLEDs or DSSCs. The development of these materials typically relies on organic molecules with specific electronic and photophysical properties not characteristic of a saturated piperidine structure.

Utilization in Imaging Probes, e.g., 19F Magnetic Resonance Imaging (MRI)

While the presence of two trifluoromethyl groups suggests potential for ¹⁹F MRI applications, no studies have been published on the development or use of this compound as an imaging probe. Research on ¹⁹F MRI agents typically involves molecules with a higher density of fluorine atoms or specific biological targeting capabilities, which have not been described for this compound.

Due to the complete absence of scientific data for "this compound" in these fields, the requested article cannot be generated.

Table of Compounds Mentioned

As no specific research findings or related compounds could be discussed, this table remains unpopulated.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of fluorinated organic molecules, particularly those with multiple fluorine-containing groups, often presents significant challenges. nih.gov Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 4,4-Bis(trifluoromethyl)piperidine and its derivatives.

Current synthetic strategies for related multifluorinated piperidines can be complex and may require harsh reaction conditions or expensive reagents. nih.gov A key area of future development will be the exploration of novel catalytic systems and green chemistry approaches to streamline the synthesis process. This could involve the use of earth-abundant metal catalysts, flow chemistry techniques for improved safety and scalability, and biocatalytic methods that offer high stereoselectivity under mild conditions. The development of synthetic routes that allow for the facile introduction of diverse substituents onto the piperidine (B6355638) ring will be crucial for creating libraries of compounds for biological screening.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation of Pyridine (B92270) Precursors | High diastereoselectivity, potential for scalability. nih.gov | Requires specialized catalysts and high-pressure equipment. |

| Ring-Closing Metathesis | Good functional group tolerance, modular approach. | Availability of starting materials, catalyst sensitivity. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme stability and substrate scope limitations. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Initial setup costs, potential for clogging with solids. |

Exploration of Novel Biological Targets and Therapeutic Areas

The piperidine moiety is a well-established pharmacophore found in a wide array of approved drugs. nih.gov The introduction of two trifluoromethyl groups is expected to modulate the pharmacokinetic and pharmacodynamic properties of piperidine-based molecules, opening up new therapeutic possibilities.

Future research will focus on synthesizing and screening libraries of this compound derivatives against a diverse range of biological targets. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the pKa of the piperidine nitrogen, which in turn can affect interactions with biological targets. nih.gov This unique electronic profile may lead to the discovery of potent and selective inhibitors for enzymes and receptors that have been challenging to target with traditional scaffolds.

Potential therapeutic areas for exploration include:

Oncology: Derivatives of trifluoromethyl-substituted piperidones have shown potential as anti-cancer agents by inhibiting pathways like NF-κB. nih.gov

Infectious Diseases: The piperidine scaffold has been utilized in the design of inhibitors for targets such as HIV-1 protease. plos.org

Neurodegenerative Diseases: The ability of the piperidine ring to cross the blood-brain barrier makes it an attractive scaffold for central nervous system (CNS) targets.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activity. nih.gov Advanced computational methods will play a pivotal role in guiding the development of novel therapeutics based on the this compound scaffold.

Techniques such as quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations can provide detailed insights into the interactions between this compound derivatives and their biological targets at the atomic level. nih.govresearchgate.net These methods can be used to:

Predict the binding affinity and selectivity of new compounds.

Understand the structural basis of activity and guide lead optimization.

Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify candidates with favorable drug-like characteristics.

Table 2: Computational Techniques in Drug Design

| Technique | Application |

| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms, and charge distribution. |

| Molecular Docking | Prediction of binding modes and affinities of small molecules to biological macromolecules. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecular systems to assess stability and conformational changes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models to predict the biological activity of compounds based on their chemical structure. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods.

In the context of this compound, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.gov

Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing for the rapid screening of large chemical libraries. mdpi.com

Synthesis Prediction: AI tools can assist in planning efficient synthetic routes for novel derivatives, saving time and resources in the laboratory. intuitionlabs.ai

The use of AI and ML is expected to significantly shorten the drug discovery timeline and reduce the associated costs, making it a critical component of future research on this compound. lifebit.ainih.gov

Design of Multi-Functional Molecules for Diverse Applications

The unique structural and electronic properties of this compound make it an attractive building block for the design of multi-functional molecules with applications beyond medicine. The rigidity and lipophilicity imparted by the geminal trifluoromethyl groups can be harnessed to create novel materials with tailored properties.

Future research in this area may include:

Materials Science: Incorporation of the this compound moiety into polymers could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides. nih.gov The this compound scaffold could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Molecular Probes: The fluorine atoms in this compound can serve as reporters for 19F NMR spectroscopy, enabling the development of molecular probes for biological imaging and diagnostic applications. ossila.com

The exploration of these diverse applications will require interdisciplinary collaboration between chemists, materials scientists, and biologists to fully realize the potential of this versatile chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.